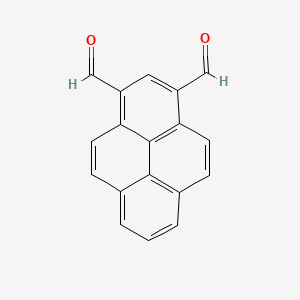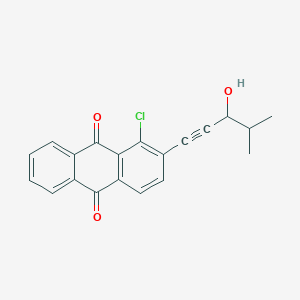
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone, which is substituted with a chlorine atom and a hydroxy-methylpentynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the chlorination of anthracene-9,10-dione to introduce the chlorine atom at the 1-position. This is followed by a Sonogashira coupling reaction to attach the 3-hydroxy-4-methylpent-1-yn-1-yl group. The reaction conditions often include:
Chlorination: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (CH₂Cl₂).
Sonogashira Coupling: Palladium catalyst (Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the anthracene-9,10-dione can be reduced to hydroxyl groups using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂), Jones reagent in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione depends on its application:
In medicinal chemistry: , it may interact with cellular proteins and enzymes, disrupting specific pathways involved in cancer cell proliferation.
In organic electronics: , its electronic properties facilitate charge transport and light emission, making it suitable for use in OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloroanthracene-9,10-dione: Lacks the hydroxy-methylpentynyl group, making it less versatile in chemical reactions.
2-(3-Hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione:
Anthracene-9,10-dione: The parent compound, which is less functionalized and thus less reactive.
Uniqueness
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Propriétés
Numéro CAS |
322642-08-0 |
|---|---|
Formule moléculaire |
C20H15ClO3 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-chloro-2-(3-hydroxy-4-methylpent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15ClO3/c1-11(2)16(22)10-8-12-7-9-15-17(18(12)21)20(24)14-6-4-3-5-13(14)19(15)23/h3-7,9,11,16,22H,1-2H3 |
Clé InChI |
HIVZPTBQXWEQRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



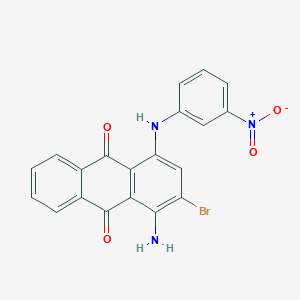
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
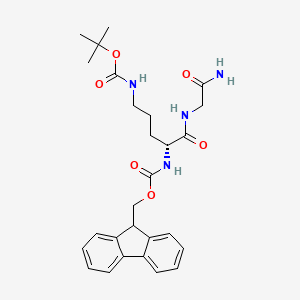
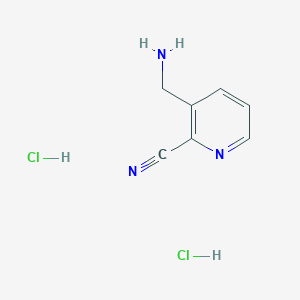
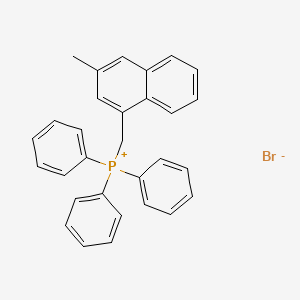
![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
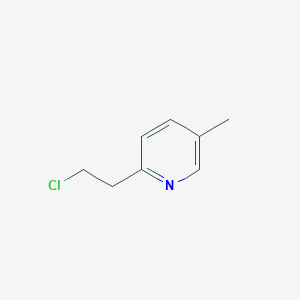
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
